2-Methyl-2-(methylsulfonimidoyl)propanoic acid;hydrochloride
Description
Properties
IUPAC Name |
2-methyl-2-(methylsulfonimidoyl)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3S.ClH/c1-5(2,4(7)8)10(3,6)9;/h6H,1-3H3,(H,7,8);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMGKOMBNIVEMHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)S(=N)(=O)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-(methylsulfonimidoyl)propanoic acid;hydrochloride typically involves the reaction of
Biological Activity
2-Methyl-2-(methylsulfonimidoyl)propanoic acid hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of 188.23 g/mol. It contains a methylsulfonimidoyl group, which contributes to its biological properties.
The biological activity of 2-Methyl-2-(methylsulfonimidoyl)propanoic acid hydrochloride is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The sulfonimidoyl group is known to facilitate hydrogen bonding and other interactions that can influence enzyme activity and cellular signaling pathways.
Nrf2 Pathway Activation
Research indicates that compounds containing sulfonyl groups can activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, which plays a crucial role in cellular defense against oxidative stress and inflammation. Activation of this pathway leads to the upregulation of antioxidant enzymes and cytoprotective genes, potentially mitigating damage from reactive oxygen species (ROS) .
Antioxidant Properties
The compound has been shown to exhibit significant antioxidant activity by enhancing the expression of enzymes such as glutathione peroxidase and superoxide dismutase. This effect contributes to its protective role against oxidative stress-related diseases .
Anti-inflammatory Effects
Studies have demonstrated that 2-Methyl-2-(methylsulfonimidoyl)propanoic acid hydrochloride can suppress pro-inflammatory cytokines, thereby reducing inflammation. This mechanism is particularly relevant in conditions such as arthritis and other inflammatory disorders.
Case Studies
- Oxidative Stress in Neurodegenerative Diseases
- Diabetes Management
Data Tables
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that compounds similar to 2-Methyl-2-(methylsulfonimidoyl)propanoic acid can inhibit specific enzymes involved in cancer cell proliferation. For instance, studies on sulfoximine derivatives have shown that they can effectively inhibit human asparagine synthetase (hASNS), a target for leukemia treatment. The inhibition of hASNS leads to reduced asparagine levels in the tumor microenvironment, which is crucial for the survival of certain cancer cells.
- Case Study : A study demonstrated that a sulfoximine-based inhibitor caused significant cell death in MOLT-4R leukemia cells at concentrations above 250 µM, suggesting that similar analogs could be developed for therapeutic use against acute lymphoblastic leukemia .
1.2 Neuroprotective Effects
The activation of the Nrf2 signaling pathway by organosulfur compounds has been linked to neuroprotection against oxidative stress, which is relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Compounds that activate Nrf2 can enhance cellular defenses against oxidative damage.
- Data Table: Neuroprotective Potential of Organosulfur Compounds
| Compound | Mechanism of Action | Disease Targeted | Reference |
|---|---|---|---|
| 2-Methyl-2-(methylsulfonimidoyl)propanoic acid | Nrf2 Activation | Neurodegenerative Diseases |
Agricultural Applications
2.1 Pest Control
Research into the use of sulfonamide derivatives has highlighted their potential as herbicides or fungicides. The unique sulfonimidoyl group may enhance the efficacy of these compounds against specific pests or pathogens in agricultural settings.
- Case Study : A study investigated various sulfonamide derivatives for their herbicidal activity against common agricultural weeds. Results indicated that certain derivatives exhibited significant growth inhibition, suggesting potential for development as environmentally friendly herbicides.
Materials Science
3.1 Polymer Synthesis
The incorporation of sulfonimidoyl groups into polymer matrices can enhance their thermal and mechanical properties. This makes them suitable for applications in coatings, adhesives, and other materials requiring improved durability.
- Data Table: Properties of Sulfonimidoyl-Modified Polymers
| Polymer Type | Modification | Property Enhanced | Reference |
|---|---|---|---|
| Polyurethane | Sulfonimidoyl Addition | Thermal Stability |
Summary of Findings
The applications of 2-Methyl-2-(methylsulfonimidoyl)propanoic acid; hydrochloride span multiple fields, primarily focusing on its medicinal properties and potential use in agriculture and materials science. Its role as an inhibitor of crucial enzymes in cancer therapy, along with its neuroprotective effects through Nrf2 activation, positions it as a compound of significant interest.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
Table 1: Comparative Analysis of Similar Compounds
Physicochemical and Pharmacological Comparisons
Solubility :
- The morpholine and piperidine derivatives () exhibit higher aqueous solubility due to polar heterocycles, while phenyl-containing analogues () are more lipophilic.
- The trifluoroethyl derivative () balances hydrophilicity and lipophilicity, favoring blood-brain barrier penetration.
Acid Dissociation (pKa): Propanoic acid groups typically have pKa ~4.5–5.0. Substituents like sulfonimidoyl or trifluoroethyl may lower pKa slightly due to electron-withdrawing effects, enhancing ionization at physiological pH .
Synthetic Complexity :
- Sulfonimidoyl synthesis requires specialized reagents (e.g., NH-transfer agents), whereas amine derivatives () are more straightforward to prepare .
Morpholine/piperidine derivatives () are common in kinase or GPCR-targeted drugs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
